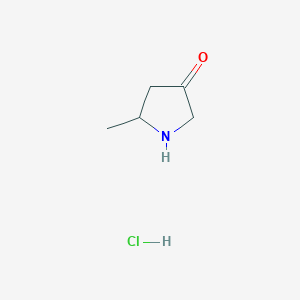

3-Pyrrolidinone,5-methyl-,HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Pyrrolidinone,5-methyl-,HCl, also known as Pyrrolidin-3-one HCl, is a chemical compound with the molecular formula C4H8ClNO . It is a derivative of Pyrrolidine, which is an organic compound with the molecular formula (CH2)4NH . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The synthesis of pyrrolidine-based organocatalysts has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to undergo various chemical reactions. For example, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Mechanism of Action

The mechanism of action of 3-Pyrrolidinone,5-methyl-,HCl is not well understood. However, it is believed to act as a polar aprotic solvent, which means that it can dissolve polar and ionic compounds without undergoing any chemical reaction. This property makes it an ideal solvent for a wide range of chemical reactions.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that it may have toxic effects on the liver and kidneys when ingested or inhaled. Therefore, caution should be taken when handling this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Pyrrolidinone,5-methyl-,HCl in lab experiments is its high boiling point and good solubility for a wide range of substances. This makes it an ideal solvent for chemical reactions that require high temperatures and polar solvents. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 3-Pyrrolidinone,5-methyl-,HCl. One area of interest is the development of new synthetic routes for this compound, which may improve its purity and reduce its toxicity. Another area of interest is the exploration of its potential use as a solvent in the pharmaceutical industry, as it may have unique properties that make it ideal for certain applications.

In conclusion, this compound is a chemical compound that has many potential scientific research applications. Its unique properties make it an ideal solvent for a wide range of chemical reactions, and it has been widely used as a precursor for the synthesis of various organic compounds. However, caution should be taken when handling this compound, as it may have toxic effects on the liver and kidneys. Further research is needed to fully understand the mechanism of action and potential future directions for this compound.

Synthesis Methods

The synthesis of 3-Pyrrolidinone,5-methyl-,HCl involves the reaction of N-methylpyrrolidone with hydrogen chloride gas. This reaction takes place at high temperatures and pressures, and the resulting product is a white crystalline solid. The purity of the product can be improved through recrystallization and other purification techniques.

Scientific Research Applications

3-Pyrrolidinone,5-methyl-,HCl has been widely used in scientific research due to its unique properties. It is commonly used as a solvent in chemical reactions, as it has a high boiling point and good solubility for a wide range of substances. This compound is also used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name |

5-methylpyrrolidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFHSNODCITTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1383734-93-7 |

Source

|

| Record name | 5-methylpyrrolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2677553.png)

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2677554.png)

![1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677562.png)

![2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2677563.png)

![2-[Amino-(2-oxochromen-3-yl)methylidene]propanedinitrile](/img/structure/B2677569.png)

![6-(Naphthalen-1-ylmethylsulfanyl)-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677570.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2677574.png)

![1-(2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2677575.png)